
3-(Bromomethyl)-5-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-5-chlorophenol is an organic compound with the molecular formula C7H6BrClO It is a derivative of phenol, where the hydrogen atoms at the 3 and 5 positions are substituted with bromomethyl and chlorine groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-chlorophenol typically involves the bromination of 5-chlorophenol. One common method includes the reaction of 5-chlorophenol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-5-chlorophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenols with various functional groups.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 3-methyl-5-chlorophenol.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-5-chlorophenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.
Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-5-chlorophenol depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it useful in forming covalent bonds with biological molecules. This reactivity can be exploited in medicinal chemistry to design drugs that target specific enzymes or receptors. The phenolic group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)phenol: Lacks the chlorine substituent, making it less reactive in certain chemical reactions.
5-Chloro-2-methylphenol: Has a methyl group instead of a bromomethyl group, affecting its reactivity and applications.
3-Bromo-5-chlorotoluene: Similar structure but lacks the phenolic hydroxyl group, altering its chemical properties.
Uniqueness
3-(Bromomethyl)-5-chlorophenol is unique due to the presence of both bromomethyl and chlorine substituents on the phenol ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H6BrClO |
|---|---|
Molekulargewicht |
221.48 g/mol |
IUPAC-Name |
3-(bromomethyl)-5-chlorophenol |
InChI |
InChI=1S/C7H6BrClO/c8-4-5-1-6(9)3-7(10)2-5/h1-3,10H,4H2 |
InChI-Schlüssel |
JGQVKHITCKVEFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1O)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)
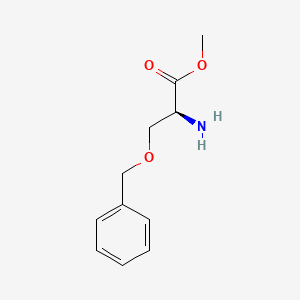
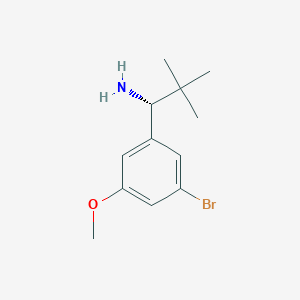

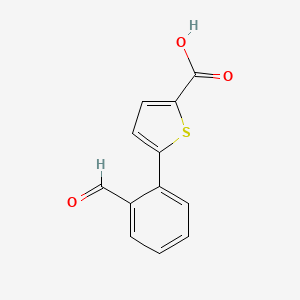

![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)
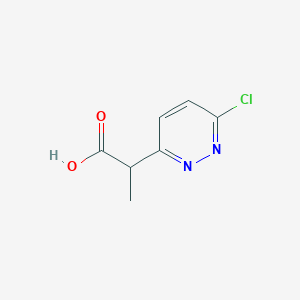
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
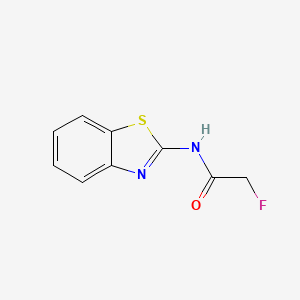
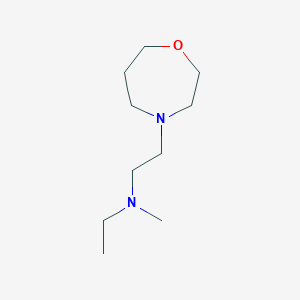
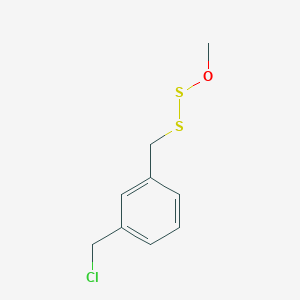
![a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile](/img/structure/B12842849.png)
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
